2,3,4,9-tetrahydro-1H-carbazol-1-one 2,3,4,9-tetrahydro-1H-carbazol-1-one
Brand Name: Vulcanchem
CAS No.: 3456-99-3
VCID: VC2323364
InChI: InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2
SMILES: C1CC2=C(C(=O)C1)NC3=CC=CC=C23
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS No.: 3456-99-3

Cat. No.: VC2323364

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,9-tetrahydro-1H-carbazol-1-one - 3456-99-3

Specification

CAS No. 3456-99-3
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 2,3,4,9-tetrahydrocarbazol-1-one
Standard InChI InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2
Standard InChI Key PDZIFGIQUYFQGK-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)C1)NC3=CC=CC=C23
Canonical SMILES C1CC2=C(C(=O)C1)NC3=CC=CC=C23

Introduction

Chemical Structure and Properties

2,3,4,9-Tetrahydro-1H-carbazol-1-one is a heterocyclic compound that belongs to the carbazole family. It consists of a tricyclic structure with a nitrogen heteroatom in the indole portion and a ketone functional group. The molecular formula of this compound is C₁₂H₁₁NO with a molecular weight of 185.22 g/mol .

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, handling, and application in various chemical processes. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22200 g/mol
CAS Number3456-99-3
Density1.275 g/cm³
Boiling Point386.3°C at 760 mmHg
Melting Point164-165°C
Flash Point194.5°C
Exact Mass185.08400
PSA32.86000
LogP2.68690
Index of Refraction1.689

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities through the NH group and dipole-dipole interactions through the carbonyl group . The LogP value of 2.68690 suggests moderate lipophilicity, which may influence its solubility characteristics and potential for membrane permeability in biological systems .

Structural Characteristics

The structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one features a fused tricyclic system consisting of an indole core with a partially saturated six-membered ring containing a ketone functionality. The IUPAC name reflects this structure, with the numbering system beginning at the carbonyl carbon (position 1) and proceeding around the molecule. The compound can be represented by several notations including:

  • Canonical SMILES: C1CC2=C(C(=O)C1)NC3=CC=CC=C23

  • InChI: InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11

The presence of both the NH group and the carbonyl functionality provides multiple sites for potential chemical modifications, contributing to the compound's versatility in organic synthesis.

Synthesis Methods

Several synthetic approaches have been developed to produce 2,3,4,9-tetrahydro-1H-carbazol-1-one, with the Fischer indole synthesis being among the most common methods.

Fischer Indole Synthesis

The Fischer indole synthesis represents a classical approach for the preparation of indole-containing compounds. This method typically involves the reaction of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions to form the carbazole structure with subsequent oxidation to introduce the ketone functionality at position 1.

Industrial Production Methods

Industrial production of 2,3,4,9-tetrahydro-1H-carbazol-1-one involves optimized synthetic routes designed for scalability and efficiency. These processes typically employ continuous flow reactors and advanced purification techniques to ensure high-quality output with maximized yields .

Laboratory Preparation Procedures

In laboratory settings, specific procedures have been documented for the synthesis of related compounds such as 2,3,4,9-tetrahydro-1H-carbazol-1-ol from 2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction typically proceeds with sodium tetrahydroborate in tetrahydrofuran and methanol at 20°C for 2 hours under inert atmosphere using Schlenk technique .

A general procedure for the preparation of racemic alcohols from 2,3,4,9-tetrahydro-1H-carbazol-1-one involves:

  • Charging an oven-dried Schlenk tube with the tetrahydrocarbazol-1-one (1.0 mmol)

  • Evacuating for 15 minutes and back-filling with dry nitrogen

  • Dissolving the solid in dry THF (4 mL) and dry MeOH (2 mL)

  • Adding NaBH₄ (1.5 mmol) portionwise

  • Monitoring conversion by TLC

  • Removing solvents by rotary evaporation

  • Extracting with dichloromethane after adding water

  • Purifying by flash column chromatography

This procedure typically yields the corresponding alcohol with approximately 90% efficiency .

Chemical Reactivity

2,3,4,9-Tetrahydro-1H-carbazol-1-one demonstrates diverse chemical reactivity, making it a versatile building block in organic synthesis. Its reactivity is primarily governed by the functional groups present, particularly the carbonyl group and the indole nitrogen.

Acylation Reactions

The compound can undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction typically occurs at the nitrogen atom of the indole portion of the molecule, resulting in protection or functionalization of this site .

Reduction Reactions

The carbonyl group (C=O) in 2,3,4,9-tetrahydro-1H-carbazol-1-one can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation produces 2,3,4,9-tetrahydro-1H-carbazol-1-ol, which has its own distinct chemical properties and potential applications .

The reduction reaction typically proceeds under mild conditions and has been reported to achieve yields of approximately 90% when conducted with sodium tetrahydroborate in a mixture of tetrahydrofuran and methanol at room temperature .

Amination Reactions

2,3,4,9-Tetrahydro-1H-carbazol-1-one can undergo amination reactions by interacting with primary or secondary amines under suitable conditions. These reactions can introduce amine functionalities at reactive positions, particularly at the carbonyl carbon, potentially forming imine intermediates that can be further transformed .

Alkylation Reactions

The nitrogen atom in the indole portion of the molecule can be alkylated using alkyl halides or alkyl sulfonates. These reactions typically require basic conditions to generate the nucleophilic nitrogen anion that subsequently attacks the electrophilic alkylating agent .

Cyclization Reactions

Depending on the reaction conditions and the presence of appropriate functional groups, 2,3,4,9-tetrahydro-1H-carbazol-1-one may participate in various cyclization reactions to form more complex heterocyclic structures .

Oxidation Reactions

The compound can undergo oxidation under appropriate conditions. If the carbonyl group is first reduced to an alcohol, this alcohol can subsequently be oxidized back to a carbonyl or converted to other oxidation products depending on the oxidizing agent and conditions employed .

Substitution Reactions

Various substitution reactions can occur at reactive positions of the molecule, including nucleophilic aromatic substitution on the aromatic ring or other position-specific substitutions depending on the reagents and conditions used .

Cycloaddition Reactions

The structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one may allow it to participate in cycloaddition reactions, such as Diels-Alder reactions, depending on the specific substitution pattern and reaction partners .

Analytical Characterization

The characterization of 2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed for structural confirmation. The carbonyl group typically shows a characteristic absorption in the IR spectrum around 1680-1700 cm⁻¹, while the NH group may exhibit absorption in the 3300-3500 cm⁻¹ region.

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